molecular formula C11H8F6O3 B2814143 4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone CAS No. 1845693-80-2

4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone

Cat. No.: B2814143
CAS No.: 1845693-80-2
M. Wt: 302.172
InChI Key: DLHZEHVGTRFRJK-UHFFFAOYSA-N
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Description

4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a chemical compound with the molecular formula C11H8F6O3. It is known for its unique structure, which includes multiple fluorine atoms, making it a compound of interest in various scientific fields.

Preparation Methods

The synthesis of 4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the etherification of trifluoromethoxytrifluoroethylene with 2-chloro-4-aminophenol. The reaction conditions usually include room temperature and stirring for 2-3 hours. Industrial production methods may involve scaling up this reaction with appropriate adjustments to ensure purity and yield .

Chemical Reactions Analysis

4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the aromatic ring. Common reagents and conditions for these reactions include the use of solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with molecular targets through its fluorinated groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

4'-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone can be compared with similar compounds such as:

    3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: Another fluorinated compound with similar applications but different functional groups.

    4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile:

Properties

IUPAC Name

1-[4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O3/c1-6(18)7-2-4-8(5-3-7)19-10(13,14)9(12)20-11(15,16)17/h2-5,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLHZEHVGTRFRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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